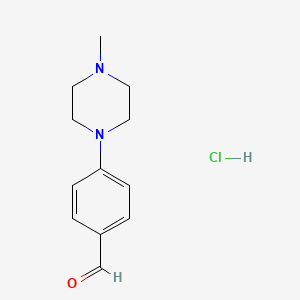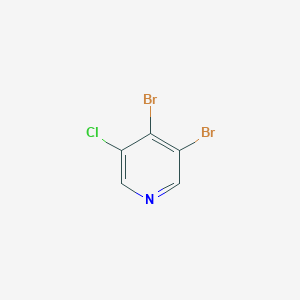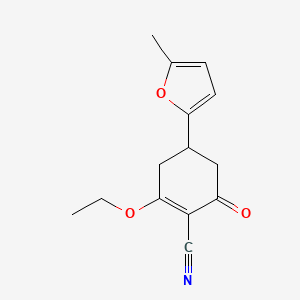
3,3,3-Trideuterio-2,2-difluoro-propanoic acid
Descripción general
Descripción
3,3,3-Trideuterio-2,2-difluoro-propanoic acid is a stable isotope-labelled compound . It has a molecular formula of C3D3HF2O2 and a molecular weight of 113.078 .
Physical And Chemical Properties Analysis
This compound appears as an off-white to pale yellow semi-solid . More detailed physical and chemical properties were not available in the sources I found.Aplicaciones Científicas De Investigación
Organic Synthesis Applications
Fluorinated compounds, such as trifluoromethanesulfonic acid, are used in organic synthesis for electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, isomerizations, syntheses of carboand heterocyclic structures, and more. Their high protonating power and low nucleophilicity allow for the generation of cationic species from organic molecules, which can be studied through spectral methods. These reactions are valued for their experimental simplicity and efficiency in creating new organic compounds (Kazakova & Vasilyev, 2017).
Environmental Degradation of Fluorinated Compounds
Research on the microbial degradation of polyfluoroalkyl chemicals in the environment reveals their transformation into perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), among other degradation products. These studies are crucial for understanding the environmental fate and effects of fluorinated precursors and their link to persistent and toxic degradation products (Liu & Avendaño, 2013).
Phase Behavior and Potential Applications
Ionic liquids with fluorinated anions demonstrate significant potential in applications such as solvent mixtures for the extraction of various solutes from aqueous solutions. Studies on the phase behavior of these liquids with aliphatic and aromatic solutes suggest avenues for environmentally acceptable solvents with tunable properties, potentially applicable in the separation of target molecules (Visak et al., 2014).
Toxicity and Environmental Impact
The developmental toxicity of perfluoroalkyl acids like PFOS and PFOA, along with their derivatives, has been a concern due to their widespread presence in humans and the environment. Research suggests that these compounds may pose health risks, particularly in developmental and reproductive indices in rodents, prompting further investigation into their human health relevance (Lau, Butenhoff, & Rogers, 2004).
Safety and Hazards
Propiedades
IUPAC Name |
3,3,3-trideuterio-2,2-difluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O2/c1-3(4,5)2(6)7/h1H3,(H,6,7)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWGIVRHUIAIII-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1429621.png)



![2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429627.png)







![N-[(2E)-2-amino-2-(hydroxyimino)ethyl]acetamide](/img/structure/B1429642.png)

